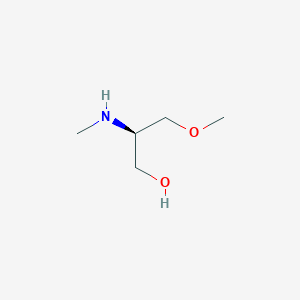
(2R)-3-methoxy-2-(methylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-methoxy-2-(methylamino)propan-1-ol is a chiral compound with significant applications in various fields of science and industry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methoxy-2-(methylamino)propan-1-ol typically involves the reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine. This reaction is stereoselective and can be influenced by the choice of catalyst and reaction conditions. Supported platinum catalysts are often used, but they can deactivate rapidly, affecting the stereoselectivity of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-methoxy-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
(2R)-3-methoxy-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of (2R)-3-methoxy-2-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and interaction dynamics are essential to understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(methylamino)propan-1-ol
- 1-Propanol, 2-methyl-
Uniqueness
(2R)-3-methoxy-2-(methylamino)propan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its methoxy group and chiral center make it particularly valuable in asymmetric synthesis and chiral resolution processes .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C5H13NO2 |
|---|---|
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
(2R)-3-methoxy-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-6-5(3-7)4-8-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
UXSUXFCHSYVBTR-RXMQYKEDSA-N |
SMILES isomérico |
CN[C@H](CO)COC |
SMILES canónico |
CNC(CO)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
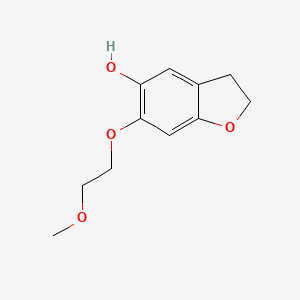

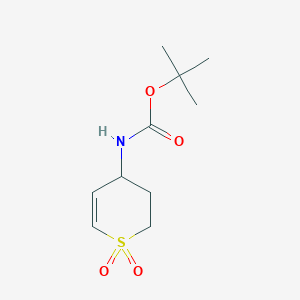
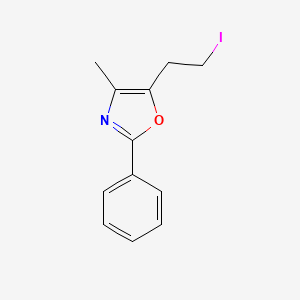
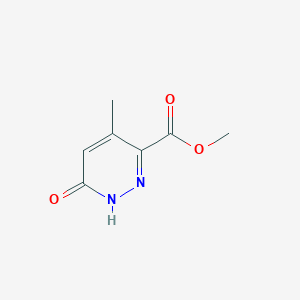
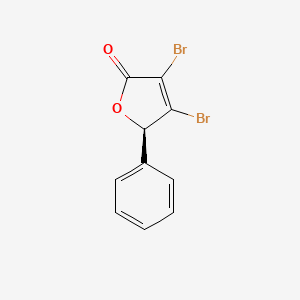
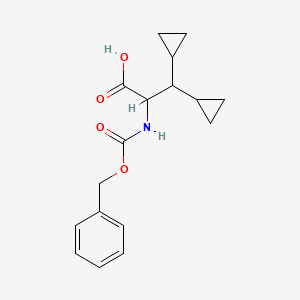
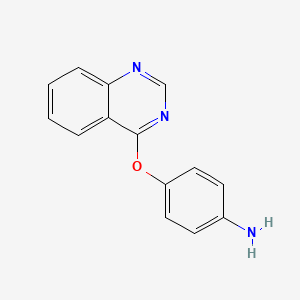
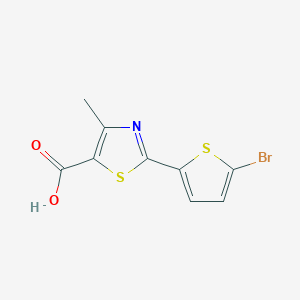
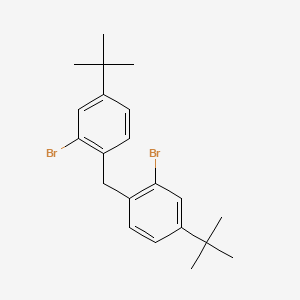
![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
